(4-Chloro-2-nitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
(4-Chloro-2-nitrophenyl)(2,6-dimethylmorpholino)methanone is a complex organic compound with a molecular formula of C14H17ClN2O3 This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylmorpholino group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-nitrophenyl)(2,6-dimethylmorpholino)methanone typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-nitrophenyl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products
Reduction: (4-Amino-2-nitrophenyl)(2,6-dimethylmorpholino)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-nitrophenyl)(2,6-dimethylmorpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chloro-2-nitrophenyl)(2,6-dimethylmorpholino)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the morpholino group.
4-Chloro-2-nitroaniline: Contains an amino group instead of the morpholino group.
2,6-Dichloro-4-nitrophenol: Contains an additional chloro group.
Uniqueness
(4-Chloro-2-nitrophenyl)(2,6-dimethylmorpholino)methanone is unique due to the presence of both the chloro-nitrophenyl and dimethylmorpholino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15ClN2O4 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H15ClN2O4/c1-8-6-15(7-9(2)20-8)13(17)11-4-3-10(14)5-12(11)16(18)19/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
FOISUEILGZBCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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